N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is a modified nucleoside from the morpholino class. This compound is used in oligonucleotide sequences that, when spliced into a genome, demonstrate gene silencing. It has a molecular formula of C16H18N4O4 and a molecular weight of 330.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The oxo group in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while reduction of the oxo group can yield hydroxyl derivatives .
Scientific Research Applications
N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in gene silencing studies due to its ability to be incorporated into oligonucleotide sequences.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific genes for silencing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide exerts its effects involves its incorporation into oligonucleotide sequences. This incorporation leads to gene silencing by interfering with the transcription and translation processes. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and other components of the RNA interference (RNAi) pathway .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-7’-OH-N-trityl morpholino cytosine: Another morpholino nucleoside analog with similar gene silencing properties.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: A compound with a different core structure but similar functional groups.
Uniqueness
N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is unique due to its specific combination of morpholine, pyrimidine, and benzamide structures, which confer distinct chemical and biological properties. Its ability to be incorporated into oligonucleotide sequences for gene silencing sets it apart from other similar compounds.
Biological Activity
N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide. Its molecular formula is C35H32N4O4 with a molecular weight of 572.7 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a benzamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Morpholine Ring : The hydroxymethyl group is introduced to the morpholine structure through a nucleophilic substitution reaction.
- Pyrimidine Synthesis : The pyrimidine component is synthesized using standard methods such as cyclocondensation.
- Coupling Reaction : The final product is obtained by coupling the morpholine and pyrimidine derivatives with benzoyl chloride.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific biological targets.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. Notably, it has shown activity against topoisomerase II, an enzyme crucial for DNA replication and repair.
Antiproliferative Effects
Research has demonstrated that this compound can induce antiproliferative effects in various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 5.0 | Significant growth inhibition |
MCF-7 (breast cancer) | 3.5 | Induction of apoptosis |
A549 (lung cancer) | 7.0 | Cell cycle arrest |
These results indicate that the compound's structural features contribute to its effectiveness against tumor cells.
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
- Study on HeLa Cells : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Combination Therapy : A study investigated the effects of combining this compound with established chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy.
- Mechanistic Insights : Further research utilizing molecular docking studies indicated that the compound binds effectively to the active site of topoisomerase II, inhibiting its function and leading to DNA damage in cancer cells.
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H18N4O4/c21-10-12-8-17-9-14(24-12)20-7-6-13(19-16(20)23)18-15(22)11-4-2-1-3-5-11/h1-7,12,14,17,21H,8-10H2,(H,18,19,22,23) |
InChI Key |
XHPLJIGLLXBJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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